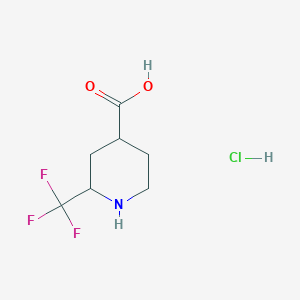

2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride (TFMPH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TFMPH is a white crystalline powder that is soluble in water and organic solvents. This compound has been widely used in the synthesis of various organic compounds and has shown promising results in various scientific studies.

Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis

- Crystal Structure : A study on 4-Piperidinecarboxylic acid hydrochloride (a compound similar to 2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride) highlighted its crystal and molecular structure. This compound forms orthorhombic crystals and has been characterized by single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. The piperidine ring in this compound is protonated and adopts a chair conformation with the COOH group in the equatorial position (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Synthesis and Modification

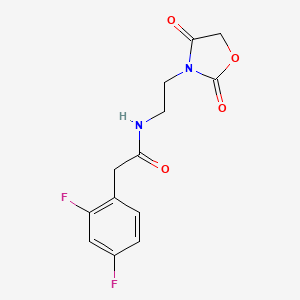

- Synthesis Process : Research has been conducted on the synthesis of various derivatives of piperidine-4-carboxylic acid, which could be relevant to understanding the synthesis pathways and potential modifications of 2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride. For example, one study described the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride from piperidine-4-carboxylic acid (Zheng Rui, 2010).

Catalysis and Chemical Reactions

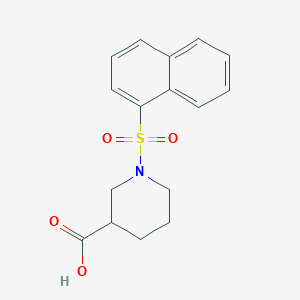

- Catalytic Applications : A study on the catalytic activity of Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles demonstrated its potential in catalyzing the synthesis of various derivatives. This indicates a possible role for 2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride in catalytic processes (Ghorbani‐Choghamarani & Azadi, 2015).

Molecular Interactions and Properties

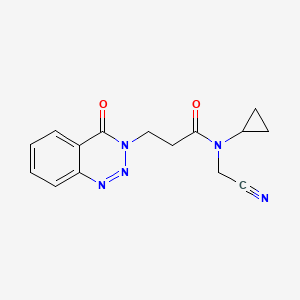

- Complex Formation : The complex of piperidine-4-carboxylic acid with chloroacetic acid was studied to understand its molecular structure, hydrogen bonding, and spectroscopic properties. This study provides insights into how 2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride might interact with other molecules (Komasa et al., 2008).

Mecanismo De Acción

Target of Action

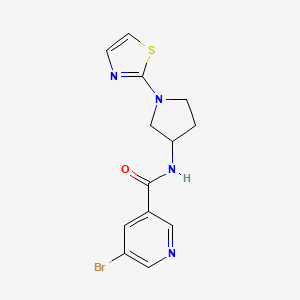

Related compounds have been shown to act as antagonists for the calcitonin gene-related peptide (cgrp) receptor .

Mode of Action

Based on its structural similarity to other trifluoromethyl pyridine carboxylic acids, it may interact with its target through hydrogen bonding and van der waals forces .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interaction with its target .

Propiedades

IUPAC Name |

2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-4(6(12)13)1-2-11-5;/h4-5,11H,1-3H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUATQFDGCXRGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2461997.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2462001.png)

![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462005.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2462007.png)

![4-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2462015.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2462020.png)